2-(5,6-dimethyl-1H-benzimidazol-1-yl)-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5,6-DIMETHYL-1H-1,3-BENZODIAZOL-1-YL)-N-(ETHOXYMETHYL)-N-(2-ETHYL-6-METHYLPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-DIMETHYL-1H-1,3-BENZODIAZOL-1-YL)-N-(ETHOXYMETHYL)-N-(2-ETHYL-6-METHYLPHENYL)ACETAMIDE typically involves multiple steps, including the formation of the benzodiazole core and subsequent functionalization. Common reagents used in the synthesis may include dimethylamine, ethyl bromide, and various catalysts under controlled conditions such as reflux or microwave-assisted synthesis.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions could involve the benzodiazole ring, potentially leading to the formation of dihydrobenzodiazole derivatives.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or amide group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or ligand in biochemical assays.
Medicine: Potential therapeutic agent due to its benzodiazole core, which is known for various pharmacological activities.
Industry: Could be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Benzodiazoles often interact with receptors or enzymes, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
2-(5,6-DIMETHYL-1H-1,3-BENZODIAZOL-1-YL)ACETAMIDE: Lacks the ethoxymethyl and ethyl-methylphenyl groups.
N-(ETHOXYMETHYL)-N-(2-ETHYL-6-METHYLPHENYL)ACETAMIDE: Lacks the benzodiazole core.
Uniqueness
The unique combination of the benzodiazole core with the ethoxymethyl and ethyl-methylphenyl groups may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H29N3O2 |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
2-(5,6-dimethylbenzimidazol-1-yl)-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide |
InChI |
InChI=1S/C23H29N3O2/c1-6-19-10-8-9-16(3)23(19)26(15-28-7-2)22(27)13-25-14-24-20-11-17(4)18(5)12-21(20)25/h8-12,14H,6-7,13,15H2,1-5H3 |
InChI Key |
WFSUGCXKTCUZRS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1N(COCC)C(=O)CN2C=NC3=C2C=C(C(=C3)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.